3-[6,7-dimethoxy-1-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-phenylpyrrolidine-2,5-dione
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Overview
Description
3-[6,7-dimethoxy-1-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-phenylpyrrolidine-2,5-dione is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by its unique structure, which includes a pyrrolidine-2,5-dione moiety attached to an isoquinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[6,7-dimethoxy-1-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 6,7-dimethoxy-1-(2-methoxyphenyl)-3,4-dihydroisoquinoline with a suitable pyrrolidine-2,5-dione derivative under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-[6,7-dimethoxy-1-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) to replace certain substituents on the aromatic rings
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, solvent choice, and reaction time to achieve the desired products. For example, oxidation reactions may be conducted at elevated temperatures in an acidic medium, while reduction reactions often require anhydrous conditions and inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline analogs with modified functional groups .
Scientific Research Applications
3-[6,7-dimethoxy-1-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-phenylpyrrolidine-2,5-dione has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-[6,7-dimethoxy-1-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: A related compound with similar structural features and biological activities.
3,4-dihydroisoquinoline derivatives: These compounds share the isoquinoline core and exhibit diverse pharmacological properties.
Quinoline derivatives: Compounds with a quinoline backbone that are widely studied for their therapeutic potential.
Uniqueness
The uniqueness of 3-[6,7-dimethoxy-1-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-phenylpyrrolidine-2,5-dione lies in its specific substitution pattern and the presence of both isoquinoline and pyrrolidine-2,5-dione moieties.
Properties
IUPAC Name |
3-[6,7-dimethoxy-1-(2-methoxyphenyl)-3,4-dihydro-1H-isoquinolin-2-yl]-1-phenylpyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5/c1-33-23-12-8-7-11-20(23)27-21-16-25(35-3)24(34-2)15-18(21)13-14-29(27)22-17-26(31)30(28(22)32)19-9-5-4-6-10-19/h4-12,15-16,22,27H,13-14,17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHCFINJWYBPYFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2C3=CC(=C(C=C3CCN2C4CC(=O)N(C4=O)C5=CC=CC=C5)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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